![molecular formula C18H12N2O4 B2550696 methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1325305-54-1](/img/structure/B2550696.png)
methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
“Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C18H12N2O4 . It is a derivative of coumarin, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of coumarin derivatives, including “methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate”, has been a subject of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized using two methodologies .Molecular Structure Analysis
The molecular structure of “methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate” is characterized by the presence of a coumarin ring, which is a benzopyran-2-one structure . The name of 2H-chromen-2-one depends on the arrangement of sp3 carbon associated with the ring oxygen .Scientific Research Applications
- Application : Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate can be incorporated into cellulose esters. These water-soluble polyelectrolytes contain photochemically active chromene moieties. Researchers have synthesized these derivatives by esterifying cellulose with 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid and subsequently modifying them with (3-carboxypropyl)trimethylammonium chloride. The resulting materials can be used for designing light-responsive and environmentally friendly materials .
- Application : Methyl 2-oxo-2H-pyran-3-carboxylate, a related compound, has been used as a reagent to study the cytotoxic profiles of alpha, beta-unsaturated carbonyl compounds against oral human normal and tumor cells. Researchers explore its potential in developing anticancer agents .
- Application : Researchers have synthesized (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. This compound may find applications in medicinal chemistry and drug development .
- Application : Researchers can investigate the photodimerization behavior of the chromene moiety in methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate. This knowledge can inform the design of light-responsive materials inspired by natural processes .
Photoactive Cellulose Derivatives
Cytotoxic Profiling
Synthesis of Chromene Derivatives
Biological Studies and Photobiology
Future Directions
The future directions for research on “methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and development of potent leads of 2H/4H-chromene (2H/4H-ch) analogs for their promising biological activities .
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the molecule, have been known to exhibit a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit the growth of bacteria, viruses, and fungi, reduce inflammation, and even suppress tumor growth .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
properties
IUPAC Name |
methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIGBMVXACTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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